Dothiepin
Description
Overview of Dothiepin (B26397) as a Chemical Compound
This compound, known chemically as 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine, is a tricyclic antidepressant (TCA). drugfuture.com Structurally, it is a thioanalogue of amitriptyline (B1667244). medsafe.govt.nz Its molecular formula is C₁₉H₂₁NS, and it has a molecular weight of 295.44 g/mol . drugfuture.comwikipedia.org The compound is typically used in its hydrochloride salt form, this compound Hydrochloride (C₁₉H₂₁NS.HCl), which appears as a white or faintly yellow crystalline powder. drugfuture.comchemicalbook.com
Historical Context of this compound Research
This compound was first synthesized in 1962 by Rajsner and Protiva at the Research Institute for Pharmacy and Biochemistry in Prague. ijcp.in Initial pharmacological research on the compound was published in 1963. drugfuture.com It was first used as an antidepressant in Czechoslovakia in 1964. ijcp.in European clinical experience with this compound began in 1962, and by 1980, it had been used for seventeen years in the treatment of depression. nih.gov A significant development in the synthesis process was the use of Grignard reactions in toluene (B28343) to produce this compound in good yield. tandfonline.comtandfonline.com
Current Status and Significance in Contemporary Research
While once a frequently prescribed antidepressant, this compound's use has seen a decline in some regions due to its toxicity in overdose. wikipedia.org However, it remains a subject of academic and clinical research. Recent studies have explored its efficacy and safety in comparison to other antidepressants. For instance, a double-blind study compared this compound with amitriptyline and a placebo, finding this compound to be effective in alleviating symptoms of major depressive disorder.
Further research has investigated the potential applications of this compound beyond depression. A notable area of study is its analgesic properties. Research on patients with rheumatoid arthritis and depression has suggested that this compound can be effective in relieving pain and disability, with an analgesic effect that may be independent of its antidepressant effect. researchgate.net
Nomenclature and Synonyms in Scientific Literature
The compound is known by several names in scientific and medical literature. The International Nonproprietary Name (INN) and British Approved Name (BAN) is Dosulepin (B10770134) . wikipedia.org The former British Approved Name was this compound, which remains the current United States Adopted Name (USAN). wikipedia.org
Table 1: Nomenclature and Synonyms of this compound
| Type | Name |
|---|---|
| INN & BAN | Dosulepin wikipedia.org |
| USAN | This compound wikipedia.org |
| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine drugfuture.com |
| Synonyms | Dosulepin hydrochloride, Prothiaden, Dothep, Altapin, Depresym, Dopress, Dothapax, Idom, Prepadine, Protiaden, Protiadene, Thaden, Xerenal wikipedia.orgpowerthesaurus.orgnih.govsynzeal.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873548 | |
| Record name | cis-Dothiepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
171-172 °C | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.5 mg/L @ 25 °C /Estimated/ | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.3X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25627-38-7, 113-53-1 | |
| Record name | Dothiepin, Z- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Dothiepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dosulepin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTHIEPIN, Z- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ377VWX9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacological Profile of Dothiepin
Pharmacodynamics
Dothiepin (B26397), also known as dosulepin (B10770134), is a tricyclic antidepressant (TCA). patsnap.comwikipedia.org Its therapeutic effects are primarily attributed to its complex interactions with various neurotransmitter systems within the central nervous system. patsnap.com The pharmacodynamic profile of this compound is characterized by its ability to inhibit the reuptake of key monoamine neurotransmitters and its antagonism of specific receptors. wikipedia.orgdrugbank.com
Neurotransmitter Reuptake Inhibition
This compound's primary mechanism of action involves the blockade of monoamine transporters, which increases the synaptic availability of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). patsnap.comdrugbank.com This action is believed to be the foundation of its antidepressant effects. nih.gov
This compound is an inhibitor of the serotonin transporter (SERT), which blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. patsnap.compediatriconcall.com This leads to an enhanced and prolonged serotonergic neurotransmission. nih.gov Research indicates that this compound acts as a monoamine reuptake inhibitor with significant potency for the serotonin transporter. drugbank.com
Studies investigating the binding affinity of this compound and its metabolites have provided insights into their interaction with serotonin-related sites. For instance, the inhibitory concentration (IC50) required to inhibit 50% of [3H]serotonin binding in rat hippocampal suspensions was found to be 2.5 x 10⁻⁶ M for this compound. nih.gov Further research has demonstrated that this compound's inhibition of serotonin uptake into human platelets is competitive. nih.gov
This compound is also a potent inhibitor of the norepinephrine transporter (NET), preventing the reuptake of norepinephrine and thereby facilitating noradrenergic neurotransmission. nih.govmedchemexpress.comcambridge.org Some findings suggest a preference for norepinephrine uptake inhibition over serotonin. medchemexpress.com The blockade of the norepinephrine reuptake pump is presumed to increase noradrenergic activity in the synapse, contributing to the drug's clinical effects. cambridge.org
This compound's effect on dopamine (B1211576) reuptake is considered less significant compared to its impact on serotonin and norepinephrine. patsnap.com However, it can indirectly increase dopamine levels in specific brain regions. The frontal cortex is an area that largely lacks a high density of dopamine transporters (DAT). In this region, dopamine is primarily cleared from the synapse by the norepinephrine transporter (NET). cambridge.org Therefore, by inhibiting NET, this compound can effectively reduce dopamine clearance in the frontal cortex, leading to increased dopamine neurotransmission in this part of the brain. cambridge.org
Table 1: Inhibitory Potency of this compound at Monoamine Transporters This table provides the half-maximal inhibitory concentration (IC50) values for this compound at specific neurotransmitter transporter binding sites, based on available research data.
| Transporter | Binding Ligand | Tissue Source | IC50 (M) | Reference |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | [3H]serotonin | Rat Hippocampus | 2.5 x 10⁻⁶ | nih.gov |
| Imipramine (B1671792) Binding Sites (associated with SERT) | [3H]imipramine | Rat Cortical Homogenates | 2.8 x 10⁻⁶ | nih.gov |
Receptor Antagonism and Agonism
This compound is a potent antagonist of the histamine (B1213489) H1 receptor. patsnap.commedchemexpress.comnih.gov This action is responsible for the sedative effects observed with the compound. patsnap.comdrugbank.com The antagonism of H1 receptors is a common feature among many first-generation tricyclic antidepressants. nih.govwikipedia.org H1 antagonists block the action of histamine at these receptors, which can lead to effects such as sedation. wikipedia.org this compound's affinity for the H1 receptor is significant and is a defining characteristic of its pharmacodynamic properties. drugbank.com
Table 2: Receptor Binding Profile of this compound This table outlines the receptor activity of this compound, focusing on its antagonistic properties.
| Receptor | Activity | Associated Effect | Reference |
|---|---|---|---|
| Histamine H1 | Antagonist | Sedation | patsnap.comdrugbank.com |
| Serotonin 5-HT2 | Antagonist | - | wikipedia.orgdrugbank.com |
| α1-Adrenergic | Antagonist | - | wikipedia.org |
| Muscarinic Acetylcholine (B1216132) | Antagonist | - | wikipedia.orgdrugbank.com |
Compound Name Index
Ion Channel Modulation
This compound acts as a blocker of voltage-gated sodium channels. wikipedia.org This property is shared among tricyclic antidepressants and is mechanistically similar to the action of local anesthetics. nih.govwikipedia.org The inhibition of these channels is activity-dependent, meaning the blockade is more pronounced in neurons that are firing rapidly. nih.gov Studies on related TCAs like amitriptyline (B1667244) and desipramine (B1205290) show that they produce a concentration-dependent depression of the peak sodium current (INa). nih.gov This blockade is associated with a hyperpolarizing shift in the steady-state inactivation of the channel and a slower recovery from the inactivated state. nih.gov This action on neuronal sodium channels may contribute to some of the pharmacological effects of TCAs. nih.gov
Tricyclic antidepressants as a class have been shown to inhibit potassium channels, particularly the human ether-à-go-go-related gene (HERG) channels, which are responsible for the cardiac rapid delayed rectifier potassium current (IKr). nih.govwikipedia.org Research on the structurally related TCA, doxepin (B10761459), demonstrated a direct inhibitory effect on HERG channels. nih.govnih.gov Doxepin was found to inhibit the HERG current (IHERG) with a half-maximal inhibitory concentration (IC50) value of 6.5 µM. nih.govnih.govresearchgate.net The inhibition develops rapidly upon membrane depolarization without significantly altering the voltage-dependent kinetics of the channel. nih.govnih.govresearchgate.net This class effect on IKr is a key mechanism by which TCAs can influence cardiac repolarization. wikipedia.org
Table 3: Inhibitory Action of Doxepin (a related TCA) on Potassium Channels
| Channel/Current | IC50 Value | Reference |
| Recombinant HERG Current (IHERG) | 6.5 ± 1.4 µM | nih.govnih.gov |
| Native Rabbit Ventricular IKr | 4.4 ± 0.6 µM | nih.govnih.gov |
Pharmacokinetics
The study of how the body interacts with this compound, including its absorption, distribution, metabolism, and excretion, is known as pharmacokinetics. Following oral administration, this compound undergoes a series of processes that determine its concentration and persistence in the body.
This compound is readily and effectively absorbed from the gastrointestinal tract following oral administration. mims.commedicinesinformation.co.nzpatsnap.com The process of its absorption into the bloodstream follows first-order kinetics. nih.gov Studies have quantified the rate of this process, reporting a mean absorption half-life of approximately 1.1 to 1.2 hours. nih.govnih.govnih.gov This indicates a relatively rapid uptake from the gut into the systemic circulation.
Following oral intake, the concentration of this compound in the blood plasma rises to a maximum level (Cmax) before declining as it is distributed and eliminated. The time taken to reach this peak is known as Tmax.
Multiple studies have characterized these parameters. After a single 75 mg oral dose in healthy volunteers, the mean Cmax was found to be 47 µg/L, with a range of 33 to 71 µg/L, and was reached at a median Tmax of 3 hours (range of 2 to 5 hours). nih.govnih.gov A similar study in depressed patients receiving the same dose showed a mean Cmax of 49 ± 27 µg/L at a Tmax of 3 ± 1.2 hours. nih.gov When a lower dose of 25 mg was administered, a Cmax of 37.6 ng/mL was observed at a Tmax of 2.18 hours. drugbank.comnih.gov Generally, peak plasma concentrations are achieved within 2 to 4 hours of administration. mims.commedicinesinformation.co.nz
Table 1: Peak Plasma Concentration (Cmax) and Time to Peak Plasma Concentration (Tmax) of this compound After Single Oral Doses
| Dose Administered | Subject Group | Mean Cmax (± SD) | Tmax (Median or Mean ± SD) |
| 25 mg | Not Specified | 37.6 ng/mL | 2.18 hours |
| 75 mg | Healthy Volunteers | 47 µg/L (Range: 33-71 µg/L) | 3 hours (Range: 2-5 hours) |
| 75 mg | Depressed Patients | 49 ± 27 µg/L | 3 ± 1.2 hours |
| 150 mg | Not Specified | 30.4 - 278.8 ng/mL (Range) | 2 - 3 hours |
The oral bioavailability of this compound is significantly influenced by extensive first-pass metabolism in the liver. mims.compatsnap.cominchem.org This metabolic process occurs after the drug is absorbed from the gut and passes through the liver before reaching the systemic circulation. Consequently, the estimated oral bioavailability of this compound is approximately 30%. wikipedia.orgmedicinesinformation.co.nzinchem.org This means that only about a third of the orally administered dose reaches the bloodstream in its unchanged form.
Once in the bloodstream, this compound is distributed throughout the body. Approximately 84% of the unchanged drug is bound to serum proteins. drugbank.comwikipedia.orgmims.com
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body outside of the plasma. dovemed.comderangedphysiology.com this compound exhibits a large apparent volume of distribution, indicating that it is widely distributed throughout body tissues. inchem.org
Studies have reported a mean apparent Vd of approximately 45 L/kg following a 75 mg oral dose, with one study noting a range of 20-92 L/kg. drugbank.commedicinesinformation.co.nznih.govnih.govnih.gov Another investigation involving depressed patients found a mean apparent Vd of 70 ± 62 L/kg. nih.gov This high value suggests extensive tissue binding and distribution beyond the central circulatory compartment.
Table 2: Apparent Volume of Distribution (Vd) of this compound
| Study Population | Mean Vd (L/kg) | Range/SD |
| Healthy Volunteers | 45 | 20-92 L/kg |
| Depressed Patients | 70 | ± 62 L/kg |
| Not Specified | ~45 | N/A |
Distribution Characteristics
Plasma Protein Binding
This compound is characterized by its high affinity for plasma proteins. At therapeutic concentrations, approximately 84% to 90% of the unchanged drug is bound to serum proteins. inchem.orgdrugbank.comwikipedia.org This extensive binding means that only a small fraction of the drug in the bloodstream is unbound and pharmacologically active. inchem.orgwikipedia.org The bound portion can act as a reservoir, from which the drug is slowly released as the unbound form is metabolized and eliminated. wikipedia.org The binding is also pH-sensitive; a small decrease in plasma pH can lead to significant increases in the unbound, and therefore active, fraction of the drug. inchem.org
Table 1: Plasma Protein Binding of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Protein Binding Percentage | 80-90% | inchem.org |
| Protein Binding Percentage | ~84% | drugbank.comwikipedia.org |
Blood-Brain Barrier Permeability
A crucial aspect of this compound's pharmacological profile is its ability to traverse the blood-brain barrier (BBB). drugbank.comwikipedia.orgpatsnap.com This high lipid solubility allows it to effectively penetrate the central nervous system to reach its therapeutic targets. patsnap.com The capacity to cross the BBB is fundamental to its mechanism of action as an antidepressant, enabling it to modulate neurotransmitter systems within the brain. drugbank.compatsnap.com
Distribution into Breast Milk and Placenta
This compound and its active metabolites are known to be distributed into human breast milk. inchem.orgnih.govnih.gov Studies have quantified the presence of this compound and its metabolites—northis compound, this compound-S-oxide, and northis compound-S-oxide—in breast milk. nih.govnih.gov The milk-to-plasma (M:P) ratios vary for the parent drug and its metabolites. nih.govuwa.edu.au One study found the mean M:P ratios in pre-feed milk samples to be 0.78 for this compound, 0.85 for northis compound, 1.18 for this compound-S-oxide, and 1.86 for northis compound-S-oxide. nih.govuwa.edu.au In post-feed samples, the M:P ratio for this compound was significantly higher. nih.govuwa.edu.au Despite this distribution, the calculated daily dose for an infant is a small percentage of the maternal dose. nih.govnih.gov In addition to breast milk, this compound also crosses the placental barrier. drugbank.comwikipedia.org
Table 2: Mean Milk:Plasma (M:P) Ratios of this compound and its Metabolites (Pre-feed Samples)
| Compound | Mean M:P Ratio (+/- s.e. mean) | Source(s) |
|---|---|---|
| This compound | 0.78 +/- 0.12 | nih.govuwa.edu.au |
| Northis compound | 0.85 +/- 0.16 | nih.govuwa.edu.au |
| This compound-S-oxide | 1.18 +/- 0.29 | nih.govuwa.edu.au |
| Northis compound-S-oxide | 1.86 +/- 0.29 | nih.govuwa.edu.au |
Metabolism and Biotransformation
Hepatic First-Pass Metabolism
Following oral administration, this compound is readily absorbed but undergoes extensive first-pass metabolism in the liver. inchem.orgwikipedia.orgpatsnap.com This significant metabolic process results in a relatively low oral bioavailability, estimated to be around 30%. inchem.org The metabolic profile can vary widely among individuals, contributing to variable steady-state plasma concentrations. inchem.orgdrugbank.com
Metabolic Pathways (N-demethylation, S-oxidation, Glucuronidation)
The biotransformation of this compound in the liver occurs through several key pathways. The primary metabolic routes are N-demethylation, S-oxidation, and glucuronic acid conjugation. inchem.orgdrugbank.comwikipedia.org These processes convert the parent drug into various metabolites, some of which are pharmacologically active. inchem.orgdrugbank.com Inactive conjugated glucuronide metabolites are also formed and have been isolated. inchem.org
Active Metabolites: Northis compound (Desmethylthis compound/Northiaden), this compound Sulphoxide, Northis compound Sulphoxide
Table 3: Principal Metabolites of this compound
| Metabolite Name(s) | Metabolic Pathway | Pharmacological Activity | Source(s) |
|---|---|---|---|
| Northis compound (Northiaden, Desmethylthis compound) | N-demethylation | Active | inchem.orgdrugbank.comwikipedia.orgnih.gov |
| This compound Sulphoxide | S-oxidation | Active | inchem.orgdrugbank.comwikipedia.orgnih.gov |
| Northis compound Sulphoxide | S-oxidation of Northis compound | Active | inchem.orgdrugbank.comwikipedia.org |
| Glucuronide Conjugates | Glucuronidation | Inactive | inchem.orgdrugbank.comwikipedia.org |
Cytochrome P450 Enzyme Involvement (CYP1A2, CYP2D6, CYP3A4, CYP2C19)
The metabolism of this compound, a tricyclic antidepressant, is a complex process primarily occurring in the liver and involving several cytochrome P450 (CYP) enzymes. These enzymes are responsible for the biotransformation of this compound into its various metabolites through processes like N-demethylation and S-oxidation inchem.orgmedicinesinformation.co.nz.
Research has identified several specific CYP isoforms that play a role in the metabolism of this compound and structurally similar compounds. While information on this compound itself is specific in some studies, data from its analogue, doxepin, provides further insight into the potential enzymatic pathways.
CYP2D6 : This enzyme is considered a major pathway for the metabolism of many tricyclic antidepressants medicinesinformation.co.nznih.gov. It is probably the predominant enzyme involved in metabolizing this compound medicinesinformation.co.nzgenome.jp. For the related compound doxepin, CYP2D6 is the primary enzyme for hydroxylation, an important metabolic step nih.gov.
CYP2C19 : Studies have demonstrated that CYP2C19 has high metabolic activity for this compound nih.govnih.gov. For doxepin, CYP2C19, along with CYP1A2 and CYP3A4, is involved in its conversion to the active metabolite N-desmethyldoxepin pgkb.orgdrugbank.com. The N-demethylation of doxepin isomers is primarily catalyzed by the polymorphic CYP2C19 drugbank.com.
CYP3A4 : This enzyme is likely involved in this compound metabolism medicinesinformation.co.nz. It is one of the most prevalent CYP enzymes and is responsible for the metabolism of over 50% of commonly prescribed drugs, including many antidepressants austinpublishinggroup.commdpi.com. Investigations into doxepin metabolism also suggest the involvement of CYP3A4 nih.gov.
CYP1A2 : While direct evidence for this compound is less specific, studies on doxepin indicate that CYP1A2 is involved in its N-demethylation process nih.govdrugbank.com. Given the structural similarities, a role for CYP1A2 in this compound metabolism is plausible.
An in vitro study comparing the metabolism of three central nervous system drugs, including this compound, concluded that CYP2C19 could be the predominant enzyme for the metabolic activity of tricyclic antidepressants nih.gov. The involvement of multiple enzymes highlights the complex metabolic profile of this compound.
Genetic Polymorphism in Metabolism (CYP2D6)
The genetic makeup of an individual can significantly influence the metabolism of this compound, primarily due to polymorphisms in the gene encoding the CYP2D6 enzyme medicinesinformation.co.nznih.gov. The CYP2D6 gene is highly polymorphic, with over 100 identified variant alleles, some of which result in an enzyme with reduced or no function nih.govresearchgate.net.
Based on their CYP2D6 genotype, individuals can be classified into different metabolizer phenotypes:
Poor Metabolizers (PMs) : These individuals possess two nonfunctional alleles, leading to a lack of enzyme activity nih.gov. For drugs like this compound that are metabolized by CYP2D6, PMs may experience significantly higher plasma concentrations at standard doses, increasing the potential for toxicity medicinesinformation.co.nznih.govnih.gov. Approximately 5-10% of Caucasians are classified as poor metabolizers medicinesinformation.co.nznih.gov.
Intermediate Metabolizers (IMs) : These individuals have reduced enzyme activity compared to normal metabolizers youtube.comchildrensmercy.org.
Extensive (or Normal) Metabolizers (EMs) : Carrying one or two functional alleles, these individuals have normal enzyme activity nih.gov.
Ultrarapid Metabolizers (UMs) : These individuals have multiple copies of the CYP2D6 gene, leading to increased enzyme activity. This can result in faster metabolism of the drug, potentially reducing its efficacy at standard doses youtube.comki.se.
The CYP2D6*4 allele is the most common nonfunctional variant in Caucasians, and carriers of this polymorphism make up a large portion of the poor metabolizer phenotype nih.gov. Because tricyclic antidepressants often have a narrow therapeutic range, understanding a patient's CYP2D6 status can be crucial for individualizing treatment to optimize effects while minimizing risks nih.gov.
Elimination and Excretion
Following metabolism, this compound and its metabolites are removed from the body through various clearance mechanisms and excretion routes.
Routes of Excretion (Urine, Feces)
The primary route for the elimination of this compound and its metabolites is through the kidneys via urine inchem.orgnih.govdrugbank.com. Renal excretion accounts for approximately 50-60% of the total elimination nih.govdrugbank.com. A significant portion is also eliminated through biliary/fecal excretion, accounting for about 15-40% of a dose nih.govdrugbank.compatsnap.com.
Very little of the parent drug is excreted in its original form; less than 0.5% of a dose is found as unchanged this compound in the urine inchem.org. The majority is excreted as metabolites drugbank.commedsafe.govt.nz. An important aspect of its urinary excretion is the formation of conjugates. One study found that over a 72-hour period, more than 10% of a dose was excreted as conjugated this compound (specifically, a quaternary ammonium-linked glucuronide), making it a significant metabolite, while less than 0.8% was excreted as conjugated northiaden (B26509) nih.gov. Enterohepatic and enteroenteric recycling of this compound and its metabolites is also thought to occur, potentially prolonging their presence in the body inchem.org.
Elimination Half-Life (Parent Compound and Metabolites)
The elimination half-life (t½) is the time it takes for the plasma concentration of a compound to decrease by half. This compound and its active metabolites have relatively long half-lives.
The half-life of the parent compound, This compound , has been reported with some variability across studies, with mean values typically falling between 20 and 22 hours inchem.orgnih.govnih.govnih.gov. Some studies report a range of 11 to 40 hours inchem.orgmedicinesinformation.co.nz. One source indicates a whole-body elimination half-life of 51 hours wikipedia.org.
Northiaden (desmethylthis compound): The elimination half-life for this active metabolite is consistently reported to be longer than that of this compound, with a mean of approximately 33 to 36 hours and ranges extending from 22 to 60 hours nih.gov.
This compound S-oxide : This major metabolite has a half-life that is generally similar to or slightly shorter than this compound, with a mean of about 19 hours and ranges from 13 to 35 hours nih.gov.
Northiaden S-oxide : This metabolite has a half-life in the range of 24 to 34 hours .
The table below summarizes the elimination half-lives from various research findings.
| Compound | Elimination Half-Life (hours) | Source(s) |
| This compound | 22 (Range: 14-40) | nih.govnih.gov |
| ~20 | inchem.orgnih.gov | |
| 51 (whole-body) | wikipedia.org | |
| 20.4 | nih.govdrugbank.com | |
| Northiaden | 33 (Range: 22-60) | nih.gov |
| 34.7 - 45.7 | wikipedia.org | |
| 36 - 46 | ||
| This compound S-oxide | 19 (Range: 13-35) | nih.gov |
| 22.7 - 25.5 | wikipedia.org | |
| 23 - 26 | ||
| Northiaden S-oxide | 24.2 - 33.5 | wikipedia.org |
| 24 - 34 | ||
| Metabolites (general) | 23 - 46 | medicinesinformation.co.nz |
This table is interactive. Click on the headers to sort the data.
Clearance Mechanisms
Clearance refers to the rate at which a drug is removed from the body. The primary clearance mechanism for this compound is extensive hepatic metabolism medicinesinformation.co.nz. The oral clearance of this compound has been measured at approximately 1.36 L/kg/h drugbank.comnih.govnih.gov.
One study noted that the total intrinsic clearance of this compound decreased as the dose was increased from 50 mg to 150 mg, suggesting that the clearance process may be saturable nih.gov. Factors such as age can affect clearance, with elderly individuals showing reduced clearance, which can lead to higher plasma concentrations and longer half-lives inchem.orgmedicinesinformation.co.nz. Furthermore, since the kidneys are a major route of excretion for the metabolites, renal impairment can lead to reduced clearance and accumulation of these active compounds inchem.org. The drug is cleared from the body primarily as metabolites via the urine and feces merckmanuals.com.
Clinical Research and Therapeutic Applications
Efficacy in Anxiety Disorders
Dothiepin (B26397) has demonstrated efficacy in reducing anxiety, particularly anxiety associated with depressive episodes. nih.govnih.gov European clinical experience indicates its effectiveness in treating depression with concomitant anxiety. nih.gov
In a study of 731 patients, this compound produced a significant improvement in the symptoms of associated anxiety from the first week of therapy. researchgate.net Similarly, in a study of patients who had failed to respond to SSRIs, treatment with this compound led to a significant mean change of -8.3 on the Hamilton Anxiety Rating Scale (HAM-A). ijmedicine.com Another study involving patients with rheumatoid arthritis and comorbid major depressive disorder also found a significant reduction in mean HAM-A scores over a 6-week treatment period. nih.gov Research on patients with rheumatoid arthritis who had depression and/or anxiety showed that reductions in pain were highly correlated with reductions in both depression and anxiety scores. nih.gov These findings suggest that this compound is particularly helpful for treating anxious depressed patients. nih.gov
Efficacy in Chronic Pain Syndromes
This compound is also utilized in the management of chronic pain, a condition that frequently coexists with depression and anxiety. researchgate.netcambridge.org
There is evidence supporting the use of this compound for neuropathic pain. cambridge.orgnih.gov It is listed among the tricyclic antidepressants used to treat conditions such as postherpetic neuralgia and painful diabetic neuropathy. painrelieffoundation.org.uk A review of antidepressants for neuropathic pain noted a study where 34 out of 48 patients on this compound experienced pain relief, compared to 21 out of 45 on a placebo. nih.gov
A study involving patients with rheumatoid arthritis, a condition that can involve chronic pain, found that this compound had a significant effect on reducing pain. nih.gov Post-hoc analysis revealed that pain was significantly reduced by week 4 and this reduction was maintained at week 12. nih.gov The analgesic effect of this compound was found to be independent of its antidepressant effect. nih.gov A pan-India survey of neurologists indicated that this compound is prescribed for various types of chronic pain, including neuropathic pain and fibromyalgia, with some physicians reporting faster symptom improvement compared to amitriptyline (B1667244) for certain conditions. neurologyjournal.in
Rheumatoid Arthritis and Pain Management
Research has explored the efficacy of this compound in managing pain associated with rheumatoid arthritis (RA), with studies indicating a significant analgesic effect that may be independent of its antidepressant properties. researchgate.netnih.govelsevierpure.comoup.com
In a double-blind, placebo-controlled study involving 48 female outpatients with RA suffering from depression and/or anxiety, this compound was found to be effective in relieving pain, reducing disability, and shortening the duration of early morning stiffness. researchgate.netnih.gov The treatment had a significant effect on pain, and post-hoc analysis showed that pain was significantly reduced by week 4 and this reduction was maintained at week 12. nih.govelsevierpure.comoup.com While there was a general association between pain reduction and improvements in anxiety and depression, the study concluded that the analgesic effect of this compound is independent of its antidepressant effect. researchgate.netnih.govelsevierpure.com Reductions in pain were highly correlated with reductions in depression and anxiety scores. nih.govelsevierpure.com
Another study compared this compound with a placebo over a four-week period in 60 RA patients, who were also receiving ibuprofen. nih.gov This research found that this compound produced a significant reduction in daytime pain by the end of the treatment period compared to the placebo. nih.gov The findings suggest that therapy with tricyclic antidepressants like this compound may lead to an improvement in pain indexes in addition to any antidepressant effects. nih.gov
| Parameter | Finding |
|---|---|
| Study Design | Double-blind, placebo-controlled study |
| Participants | 48 female out-patients with RA, with depression and/or anxiety |
| Primary Outcomes Assessed | Pain (Visual Analogue Scale), Disability (Health Assessment Questionnaire), Mood (Hospital Anxiety and Depression Scale) |
| Key Result on Pain | Significant effect of treatment on pain intensity (P=0.02). Pain was significantly reduced by week 4 and remained so at week 12. |
| Key Result on Disability & Stiffness | Interaction effects between treatment and time on disability (P=0.008) and duration of early morning stiffness (P=0.03). |
| Conclusion on Mechanism | The analgesic effect of this compound is independent of its antidepressant effect. |
Special Patient Populations
Geriatric Patients
The use of this compound in geriatric patients requires careful consideration due to age-related physiological changes that affect drug pharmacokinetics. In elderly individuals, the clearance of this compound is reduced, the volume of distribution is diminished, and the area under the curve (AUC) for the drug is increased. medicinesinformation.co.nz These changes can lead to higher plasma concentrations and a longer elimination half-life compared to younger adults. medicinesinformation.co.nz Prescribing for older adults can be challenging due to reduced liver and kidney function and changes in body composition, which alter drug pharmacokinetics and pharmacodynamics. tg.org.au
A two-year, double-blind, placebo-controlled study focused on continuation/prophylaxis therapy with this compound in 69 elderly patients who had recovered from a major depressive disorder. nih.govresearchgate.net The survival analysis from this trial revealed that continued treatment with this compound reduced the relative risk of relapse by two and a half times. nih.govresearchgate.net Based on these findings, it has been suggested that elderly individuals who recover from a major depressive illness may benefit from continuing antidepressant medication for at least two years. nih.govresearchgate.net A survey of neurologists in India indicated that this compound was prescribed for 17.3% of elderly patients for the treatment of chronic headache and 9.9% for neuropathic pain. neurologyjournal.in
| Pharmacokinetic Parameter | Change in the Elderly |
|---|---|
| Clearance (Cl) | Reduced |
| Volume of Distribution (Vd) | Diminished |
| Area Under the Curve (AUC) | Increased |
Pregnant and Breastfeeding Individuals (Clinical Considerations)
The use of this compound during pregnancy and breastfeeding involves assessing the potential benefits against the risks. There have been reports of withdrawal symptoms, such as irritability, excessive sweating, and difficulty sleeping, in newborn infants whose mothers took the medication during the third trimester of pregnancy. nps.org.au
For breastfeeding individuals, studies have been conducted to quantify the excretion of this compound and its metabolites into breast milk. nih.govuwa.edu.au One study involving eight women found that this compound and its primary metabolites—northis compound, this compound-S-oxide, and northis compound-S-oxide—are present in breast milk. nih.govuwa.edu.au The mean milk-to-plasma (M:P) ratios were calculated from pre-feed milk samples. nih.govuwa.edu.au Plasma samples from five of the infants showed that in one infant, both this compound and northis compound were below quantifiable levels, and in the other four, the S-oxide metabolites were below quantifiable levels. nih.govuwa.edu.au No adverse effects were observed in any of the eight infants in the study, leading the researchers to conclude that the use of this compound by mothers is unlikely to pose a significant hazard to their breastfeeding infants. nih.govuwa.edu.au Limited information suggests that maternal doses up to 225 mg daily result in low levels in breast milk and have not been associated with adverse developmental consequences, particularly if the infant is older than two months. nih.gov
| Compound | Mean Milk:Plasma (M:P) Ratio (Pre-feed) | Mean Calculated Infant Daily Dose (% of Maternal Dose) |
|---|---|---|
| This compound | 0.78 ± 0.12 | 0.58% |
| Northis compound | 0.85 ± 0.16 | 0.23% |
| This compound-S-oxide | 1.18 ± 0.29 | 2.47% |
| Northis compound-S-oxide | 1.86 ± 0.29 | 1.17% |
Therapeutic Drug Monitoring (TDM) and Plasma Concentrations
Correlation Between Plasma Concentration and Clinical Effect
Numerous studies have attempted to establish a direct relationship between the plasma concentration of this compound and its clinical effect, but the majority have not demonstrated a significant correlation. medicinesinformation.co.nznih.govnih.gov Research involving patients with major depressive episodes found no robust linear or polynomial correlations between the percentage decrease in depression or anxiety scores and the plasma concentrations of this compound or its metabolites (northis compound, this compound-S-oxide, and northis compound-S-oxide) at week 4 of treatment. nih.govnih.gov Similarly, another study concluded that there was no good correlation between the weight-corrected daily dose of this compound and the resulting plasma concentrations of either this compound or its metabolite northis compound. medicinesinformation.co.nz Despite a globally good clinical response in patients, a clear dose-response or concentration-response relationship has remained elusive. medicinesinformation.co.nz
Monitoring for Toxicity and Compliance
Therapeutic drug monitoring (TDM) for this compound aims to optimize clinical outcomes, minimize toxicity, and assess patient compliance. However, the relationship between plasma concentrations of this compound and its therapeutic effect is not straightforward.
A number of studies have investigated the correlation between plasma levels of this compound and its metabolites and the clinical response in patients with major depressive illness. The majority of these studies have not found a robust correlation between plasma concentrations and antidepressant efficacy. nih.govmedicinesinformation.co.nz For instance, one study involving 50 patients found no significant linear or polynomial correlations between the percentage decrease in depression or anxiety scores and the plasma concentrations of this compound or its metabolites (northis compound, this compound-S-oxide, and northis compound-S-oxide) after four weeks of treatment. nih.gov Similarly, another study with ten patients treated with 150 mg/day of this compound for four weeks found no significant correlation between the amelioration score and the blood or plasma concentrations of this compound or its metabolites. nih.gov
Despite the lack of a clear dose-response relationship, monitoring may still be indicated to prevent toxic side effects, especially given the poor correlation between the prescribed dose and resulting plasma concentrations. medicinesinformation.co.nz There appears to be a threshold plasma concentration of approximately 100 µg/L (or 300 nmol/L) below which a reliable clinical effect is unlikely to be achieved. medicinesinformation.co.nz Forensic studies have identified lethal tricyclic antidepressant levels ranging from 1.1 mg/L to 21.8 mg/L. inchem.org In cases of overdose, signs of toxicity usually appear within one to two hours of ingestion. litfl.com While this compound levels can be useful if the diagnosis is in doubt, they are not considered a good predictor of outcome in poisoning cases. rch.org.au Management of overdose is typically based on clinical presentation rather than the ingested amount. inchem.org
Assessing patient compliance is another critical aspect of monitoring. The ratio of the parent drug to its metabolite has been suggested as a tool for this purpose. Specifically, a northis compound/dothiepin ratio greater than 1.1 has been used as a potential indicator of patient compliance with the prescribed regimen. medicinesinformation.co.nz
Several analytical methods have been developed and validated for the determination of this compound in biological samples and pharmaceutical formulations. These include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and spectrophotometric and spectrofluorimetric methods. nih.govnih.govijper.orgresearchgate.netiosrjournals.org Spectrophotometric methods, for example, have been developed based on the formation of an ion-pair complex between this compound and dyes like bromophenol blue or bromocresol green. researchgate.net HPLC methods, particularly reverse-phase HPLC (RP-HPLC), are also commonly employed for the estimation of this compound in both pure and tablet forms. ijper.orgiosrjournals.org
The following table provides a summary of reported therapeutic and toxic plasma concentrations for this compound.
| Concentration Type | Plasma Concentration (mg/L) | Notes |
| Therapeutic Range | 0.045 - 0.1 | A threshold of 0.1 mg/L (100 µg/L) has been suggested for therapeutic effect. medicinesinformation.co.nzinchem.orgbulovka.cz |
| Toxic Concentration | 0.2 - 0.8 | bulovka.cz |
| Comatose-Fatal Concentration | 0.3 - 5.8 | bulovka.cz |
Toxicology and Safety Profile
Mechanism of Toxicity in Overdose
The toxicity of dothiepin (B26397) in overdose is multifaceted, primarily stemming from its pharmacological actions on various receptor systems and ion channels. A key mechanism is the inhibition of the reuptake of norepinephrine (B1679862) and serotonin (B10506) by the presynaptic neuronal membrane, leading to increased synaptic concentrations of these neurotransmitters in the central nervous system. mims.com
Beyond its intended antidepressant activity, this compound exhibits significant activity at other receptors, contributing to its toxicity. These include anticholinergic activity, alpha-adrenergic receptor blockade, and antihistamine effects. wikipedia.orginchem.orgsaspublishers.com The anticholinergic effects can lead to symptoms such as dry mouth, blurred vision, dilated pupils, urinary retention, and paralytic ileus. medicines.org.aumedsafe.govt.nz Alpha-adrenergic blockade can contribute to hypotension. saspublishers.com
Crucially, this compound also blocks fast sodium channels in myocardial cells. saspublishers.comrch.org.au This sodium channel blockade is considered a principal mechanism of its cardiac toxicity, slowing the action potential and affecting cardiac conduction. nih.govresearchgate.net Respiratory insufficiency can also contribute to the toxicity in overdose. inchem.org
Cardiotoxicity Research
Cardiotoxicity is a major concern with this compound overdose and is often the primary cause of death. medicines.org.au Research has extensively documented the various ways this compound affects the cardiovascular system.
Arrhythmias and Conduction Defects (e.g., QTc Prolongation)
This compound, like other TCAs, is known to cause a range of arrhythmias and conduction defects. medicines.org.aumedsafe.govt.nznih.gov These effects are largely attributed to its sodium channel blocking properties. nih.govresearchgate.net Electrocardiographic (ECG) changes are common in this compound overdose and can include prolongation of the PR, QRS, and QT intervals, as well as non-specific ST segment and T wave changes. nih.govresearchgate.net
Prolongation of the QRS complex is a particularly important indicator of toxicity, reflecting slowed intraventricular conduction. researchgate.netscispace.com A QRS duration of 100 ms (B15284909) or longer has been suggested as a predictor of increased risk of seizures, while a duration of 160 ms or longer may predict the risk of ventricular arrhythmias. inchem.orgscispace.comhealth.wa.gov.au Right axis deviation of the terminal 40 ms vector of the QRS complex in the frontal plane is another observed ECG change. nih.govresearchgate.net
Sinus tachycardia is a frequent arrhythmia in TCA overdose, resulting from anticholinergic activity and inhibition of norepinephrine reuptake. nih.gov However, more serious arrhythmias, including bradyarrhythmias (due to atrioventricular block) and tachyarrhythmias (supraventricular and ventricular), can occur. nih.gov Although Torsades de Pointes can occur with QTc prolongation, it is reported to be uncommon in TCA poisoning. nih.govresearchgate.net
Research has specifically investigated the effect of this compound on QT dispersion (QTd), a measure of the variability in repolarization time across the ventricles. One study found that in psychiatric outpatients treated with prophylactic doses of this compound, the average QTd was significantly higher compared to healthy volunteers (70±21 ms vs. 34±12 ms, P<0.001). scispace.com A highly significant correlation was observed between QTd and this compound plasma levels (r = 0.7871, P<0.001), suggesting that QT dispersion can serve as a marker of this compound's effect on the myocardium. scispace.com
Myocardial Depression and Quinidine-like Effects
This compound can exert a quinidine-like effect on the myocardium. inchem.orgsaspublishers.com This effect is related to its ability to block fast sodium channels, similar to Class 1A antiarrhythmic drugs like quinidine (B1679956). saspublishers.comnih.govresearchgate.net This sodium channel blockade contributes to decreased cardiac contractility and can lead to hypotension. saspublishers.comrch.org.au Cardiac pacing may have limited success in bradyarrhythmias resulting from this compound toxicity because the cardiotoxicity involves depression of contractility rather than solely failure of cardiac pacemakers. inchem.org
Risk Factors for Cardiovascular Toxicity
Several factors can increase the risk of cardiovascular toxicity in this compound overdose. The ingested dose is a primary determinant of severity, with higher doses associated with severe toxicity. medicines.org.auinchem.org In adults, doses of 1 g have been linked to severe toxicity, and a minimum fatal dose of 750 mg has been reported. inchem.orgahajournals.org In children, ingestions of 15 mg/kg may be fatal, although recovery has occurred with much higher doses. inchem.org
Co-ingestion of other substances can also enhance this compound's toxicity. Concomitant ingestion of drugs that prolong the QT interval, such as certain anti-arrhythmics, astemizole, halofantrine, or terfenadine, increases the risk of cardiotoxicity. inchem.org The pharmacology of this compound suggests that co-ingestion with selective serotonin reuptake inhibitors (SSRIs), phenothiazines, sympathomimetics, or other TCAs will enhance its toxicity. inchem.org The metabolism of TCAs can be inhibited by most SSRIs, leading to elevated TCA plasma concentrations. inchem.org Alcohol and other CNS depressants can potentiate the lethal dose of this compound. nhsdorset.nhs.uk
Pre-existing medical conditions also contribute to increased risk. Patients with underlying cardiac disease are at increased risk of toxicity. medicines.org.auinchem.org The elderly are particularly susceptible to the cardiovascular toxicity of this compound. medicines.org.aunhsdorset.nhs.ukmedsafe.govt.nz Impaired liver or renal function can also increase the risk of toxicity due to impaired metabolism and excretion. medicines.org.au
Certain ECG findings can predict the risk of serious complications. A maximal limb-lead QRS duration of 0.1 second or longer has been suggested as a predictor of seizure risk, and 0.16 second or longer as a predictor of ventricular arrhythmias. inchem.org
Neurological Toxicity
Neurological toxicity is another significant aspect of this compound overdose, primarily affecting the central nervous system.
Seizure Threshold Lowering and Convulsions
This compound is known to lower the seizure threshold, increasing the risk of convulsions, particularly in overdose. medicines.org.auinchem.orghealth.wa.gov.aucenmed.com This effect is a contraindication for its use in patients with epilepsy. wikipedia.orgmedicines.org.au Convulsions are a common feature of severe this compound overdose. medicines.org.auinchem.org
Research has compared the pro-convulsant effects of this compound with other antidepressants. In a study of deliberate self-poisoning admissions, the odds ratio for seizures with this compound versus other TCAs was 3.4 (95% CI 1.2–9.9). oup.com When adjusted for age, gender, and ingested dose, the odds ratio for seizures with this compound was even higher at 8.9 (1.9–41.1, p = 0.005). oup.com This indicates that this compound is significantly more likely to cause seizures in overdose compared to other TCAs. Convulsions have been reported to occur in approximately 6% of patients in some cohorts. inchem.org
Other central nervous system symptoms associated with this compound overdose include agitation, delirium, hyperpyrexia, ataxia, respiratory depression, coma, unconsciousness, muscle twitching, hyperreflexia, hypothermia, and visual hallucinations. medicines.org.aumedsafe.govt.nz Coma can occur in about 50% of cases, with a smaller percentage being unresponsive to painful stimuli. inchem.org
Data Table: Correlation between QT Dispersion and this compound Plasma Levels
| Parameter | Average in Dosulepin (B10770134) Group (ms ± S.D.) | Average in Control Group (ms ± S.D.) | P-value | Correlation with Plasma Levels (r) | P-value |
| QT Dispersion (QTd) | 70 ± 21 | 34 ± 12 | <0.001 | 0.7871 | <0.001 |
Source: Based on data from Kittnar et al. scispace.com
Data Table: Odds Ratio for Seizures in Antidepressant Overdose
| Antidepressant | Odds Ratio (vs. other TCAs) | 95% Confidence Interval | P-value |
| This compound | 3.4 | 1.2 – 9.9 | 0.02 |
| This compound (Adjusted) | 8.9 | 1.9 – 41.1 | 0.005 |
Source: Based on data from Buckley et al. oup.com
Central Anticholinergic Syndrome (e.g., Delirium, Confusion, Hallucinations)
Central anticholinergic syndrome is a constellation of symptoms resulting from the antagonism of acetylcholine (B1216132) at central muscarinic receptors nih.govrch.org.au. This compound, like other tricyclic antidepressants, possesses anticholinergic properties hpra.ie. Central inhibition of acetylcholine can lead to an agitated or hyperactive delirium rch.org.au.
Symptoms associated with central anticholinergic syndrome include confusion, agitation, restlessness, and picking at clothing or bedding nih.govrch.org.au. Delirium and hallucinations, particularly visual hallucinations, are characteristic features inchem.orgrch.org.aunps.org.aubpac.org.nz. Elderly individuals may be particularly susceptible to central anticholinergic effects such as confusion, disorientation, acute psychosis, and hallucinations inchem.org. Fluctuating mental status and mumbling or slurred speech can also be observed rch.org.au.
Drug-Drug Interactions
This compound's interactions with other drugs can be categorized into pharmacodynamic and pharmacokinetic interactions.
Pharmacodynamic Interactions (e.g., MAOIs, SSRIs, QT-prolonging drugs, Sympathomimetics, Anticholinergics, CNS depressants)
Pharmacodynamic interactions occur when drugs have additive or opposing effects on the body.
Monoamine Oxidase Inhibitors (MAOIs): A potentially hazardous and lethal interaction can occur between tricyclic antidepressants like this compound and MAOIs. This combination can lead to increased levels of noradrenaline and serotonin at the synapse, potentially resulting in serotonin syndrome inchem.orgmedsafe.govt.nzmedicinesinformation.co.nz. Symptoms of serotonin syndrome can include hyperpyrexia, hypertension, tachycardia, confusion, seizures, and in severe cases, death medicinesinformation.co.nz. Tricyclic antidepressants should not be used concurrently with MAOIs or within 14 days of discontinuing MAOI treatment medsafe.govt.nzmedicinesinformation.co.nz.
Selective Serotonin Reuptake Inhibitors (SSRIs): Concomitant administration of this compound and SSRIs should generally be avoided. Some SSRIs have been reported to increase plasma levels of tricyclic antidepressants hpra.ie. Additionally, combining SSRIs with TCAs can increase the risk of serotonin syndrome due to additive serotonergic effects geekymedics.commedscape.com.
QT-prolonging drugs: this compound can prolong the QT interval, increasing the risk of cardiac arrhythmias, including Torsades de Pointes medsafe.govt.nz. The risk of QTc prolongation and/or ventricular arrhythmias is increased with the concomitant use of other medications that also prolong the QTc interval, such as certain antipsychotics and antibiotics medsafe.govt.nz.
Sympathomimetics: The effects of sympathomimetic amines can be dangerously potentiated by this compound medsafe.govt.nzmedicinesinformation.co.nz. This can lead to severe headache or even death medicinesinformation.co.nz. This compound may increase the vasopressor activities of certain sympathomimetics drugbank.com.
Anticholinergics: this compound can potentiate the anticholinergic effects of other anticholinergic drugs medsafe.govt.nzmedicinesinformation.co.nzmedicines.org.au. This can exacerbate symptoms such as dry mouth, blurred vision, urinary retention, and constipation bpac.org.nzmedicines.org.au.
CNS depressants: The sedative effect of this compound can be potentiated by tranquilizers and other CNS depressants, including alcohol and narcotic analgesics hpra.iemedsafe.govt.nz. This can lead to increased central nervous system depression drugbank.com.
Pharmacokinetic Interactions (e.g., CYP450 Inhibitors/Inducers)
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug. This compound is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver inchem.orgmedicinesinformation.co.nzmedicines.org.au.
CYP450 Inhibitors: this compound is thought to be predominantly metabolized by CYP2D6, which is subject to genetic polymorphism medicinesinformation.co.nz. Tertiary amine TCAs, including this compound, are also significant inhibitors of CYP2C19 and CYP1A2 nih.govtg.org.au. Drugs that inhibit these enzymes can increase this compound plasma concentrations medicinesinformation.co.nz. Examples of potential inhibitors include certain phenothiazines, SSRIs (particularly fluoxetine (B1211875) and paroxetine), cimetidine, other tricyclic antidepressants, quinidine (via 2D6 inhibition), amiodarone, macrolides (via 3A4 and 1A2 inhibition), ketoconazole (B1673606) (via 3A4 inhibition), and methylphenidate medicinesinformation.co.nz. Fluvoxamine, a potent inhibitor of CYP1A2, can significantly affect the metabolism of TCAs metabolized by this enzyme, including this compound tg.org.aunps.org.au.
CYP450 Inducers: The metabolism of this compound is likely to be increased in the presence of enzyme-inducing drugs inchem.org. While enzyme inducers can decrease this compound concentrations, the clinical relevance may be limited as its metabolites also possess antidepressant activity inchem.org.
Overdose Management Research
This compound is associated with high mortality in overdose, possessing a low margin of safety between therapeutic and potentially fatal doses nps.org.aumedsafe.govt.nzmedicines.org.au. The onset of toxicity typically occurs within 4-6 hours of ingestion nps.org.aumedsafe.govt.nzmedicines.org.au.
Clinical Presentation of this compound Overdose
The clinical presentation of this compound overdose can vary in severity ontosight.ai. Mild to moderate toxicity may present with dilated pupils, sinus tachycardia, drowsiness, dry mouth, blurred vision, urinary retention, absent bowel sounds, confusion, agitation, body temperature disturbances, twitching, delirium, hallucinations, nystagmus, and ataxia inchem.org. Increased tone and hyperreflexia may also be present inchem.org.
In cases of severe toxicity, symptoms can progress to coma, hypotension, convulsions, supraventricular and ventricular arrhythmias, hypoxia, metabolic and/or respiratory acidosis, and cardiac arrest inchem.org. Cardiotoxicity, impaired consciousness, seizures, acidosis, and respiratory insufficiency are associated with severe toxicity inchem.org. The occurrence of seizures may precipitate cardiac arrhythmias and hypotension inchem.org. Delirium may also be a complication during the recovery phase inchem.org.
Common CNS symptoms in overdose include agitation, delirium, ataxia, hyperpyrexia, convulsions, respiratory depression, coma, unconsciousness, muscle twitching, hyperreflexia, and visual hallucinations nps.org.aumedsafe.govt.nz. Cardiovascular symptoms are frequently the major cause of death and can include cyanosis, hypotension, shock, tachycardia, and cardiac arrhythmias, including Torsades de Pointes, QTc prolongation, and conduction disorders nps.org.aumedsafe.govt.nz.
Here is a summary of clinical features in this compound overdose:
| System Affected | Mild to Moderate Toxicity Symptoms | Severe Toxicity Symptoms |
| Central Nervous System | Drowsiness, confusion, agitation, body temperature disturbances, twitching, delirium, hallucinations, nystagmus, ataxia, increased tone, hyperreflexia | Coma, convulsions, respiratory depression, unconsciousness, hyperpyrexia, muscle twitching, hyperreflexia, visual hallucinations, delirium (on recovery) |
| Anticholinergic Effects | Dilated pupils, dry mouth, blurred vision, urinary retention, absent bowel sounds | |
| Cardiovascular System | Sinus tachycardia | Hypotension, supraventricular and ventricular arrhythmias, cardiac arrest, cyanosis, shock, tachycardia, QTc prolongation, conduction disorders |
| Respiratory System | Respiratory insufficiency, hypoxia, respiratory acidosis | |
| Metabolic | Metabolic acidosis |
Factors Influencing Overdose Severity (e.g., Dose, Concomitant Substances)
Several factors can influence the severity of a this compound overdose.
Dose: The amount of this compound ingested is a significant factor in determining toxicity severity ontosight.ai. In adults, doses of 1 g have been associated with severe toxicity inchem.org. In children, ingestions of tricyclic antidepressants at doses of 15 mg/kg may be fatal, although recovery has been reported with doses over 100 mg/kg inchem.org. However, individual response to overdose is variable nps.org.aumedsafe.govt.nz.
Concomitant Substances: The co-ingestion of other substances can significantly increase the severity of this compound overdose nps.org.aumedsafe.govt.nzmedicines.org.au. This includes other CNS depressants, anticholinergics, sympathomimetics, and drugs that prolong the QT interval hpra.iemedsafe.govt.nzmedicinesinformation.co.nz. Polypharmacy overdoses may also make the presentation of anticholinergic syndrome less apparent rch.org.au. The effect of alcohol may be potentiated by this compound, and deaths have been associated with this combination medsafe.govt.nz.
Individual Health Status: The individual's health status can influence overdose severity ontosight.ai. Factors such as age (elderly individuals are more susceptible to central anticholinergic effects and have increased risk due to impaired metabolism and elimination), cardiac status, hepatic or renal impairment, and a history of epilepsy can increase the risk of toxicity inchem.orghpra.iemedsafe.govt.nzmedicines.org.auwikipedia.org.
Here is a table summarizing factors influencing overdose severity:
| Factor | Influence on Severity |
| Dose | Higher doses generally correlate with increased severity; however, individual response is variable. ontosight.aiinchem.orgnps.org.aumedsafe.govt.nz |
| Concomitant Substances | Co-ingestion of CNS depressants, anticholinergics, sympathomimetics, or QT-prolonging drugs increases toxicity risk. hpra.iemedsafe.govt.nzmedicinesinformation.co.nzmedicines.org.au |
| Individual Health Status | Age (elderly), cardiac disease, hepatic/renal impairment, history of epilepsy increase susceptibility. inchem.orghpra.iemedsafe.govt.nzmedicines.org.auwikipedia.org |
Comparative Toxicity in Overdose with Other TCAs and Antidepressants
Studies have indicated that this compound may possess a higher toxicity in overdose compared to some other tricyclic antidepressants and newer antidepressant classes. Epidemiological data and prospective assessments have contributed to this understanding.
One study that prospectively assessed the clinical toxicity of this compound and other TCAs in overdose found that general seizures and arrhythmias were more likely after this compound overdose compared to other TCAs. researchgate.netnih.gov The odds ratio for seizures with this compound versus other TCAs was reported as 6.7 (95% CI 2.2-20.7) unadjusted and 7.1 (2.2-23.2) after adjustment for sex, age, and ingested dose. researchgate.netnih.gov Corresponding odds ratios for arrhythmias were 4.6 (1.0-21.1) and 3.4 (0.7-16.3). researchgate.netnih.gov This suggests that this compound in overdose may be proconvulsant. researchgate.netnih.gov
Fatal toxicity index (deaths per million prescriptions) studies conducted in England, Wales, and Scotland between 1975 and 1984 indicated that older tricyclic drugs, including this compound, had a higher index than the mean for all studied antidepressants. nih.govbmj.com Specifically, the toxicity of amitriptyline (B1667244), dibenzepin, desipramine (B1205290), and this compound was significantly higher compared to clomipramine, imipramine (B1671792), iprindole, protriptyline, and trimipramine (B1683260) in this older group. nih.govbmj.com Newer antidepressants introduced after 1973 generally showed significantly lower toxicity. nih.govbmj.com
A systematic review comparing the toxicity of individual TCAs in overdose using the fatal toxicity index (FTI) and case fatality ratio found that while FTI values were generally of the same order of magnitude for most TCAs, desipramine appeared somewhat more likely to lead to death in overdose. researchgate.netnih.gov Amitriptyline, clomipramine, this compound/dosulepin, doxepin (B10761459), trimipramine, and imipramine showed broadly similar toxicity and were usually reported to be less toxic than desipramine. researchgate.netnih.gov Lofepramine had the lowest risk of death in overdose among the TCAs reviewed. researchgate.netnih.gov
More recent data from a toxicity service database indicated that this compound is substantially more toxic in overdose than all other TCAs, with an odds ratio for seizures of 3.4 (95% CI 1.2–9.9) compared to other TCAs. nih.gov The mortality from this compound in overdose (53.3 deaths per million prescriptions) was also reported to be significantly higher than that of nortriptyline (B1679971) (5.5 deaths per million prescriptions) and venlafaxine (B1195380) (13.2 deaths per million prescriptions). nih.gov
The toxicity of this compound in overdose is attributed to several mechanisms, including depression of myocardial function (a quinidine-like effect), anticholinergic activity, alpha-adrenergic receptor blockade, and respiratory insufficiency. inchem.org Severe toxicity can be associated with cardiotoxicity, impaired consciousness, seizures, acidosis, and respiratory insufficiency. inchem.org The onset of toxic effects typically occurs within 4-6 hours after ingestion. wikipedia.orgnhsdorset.nhs.ukdrugbank.com Doses of 1 g in adults have been associated with severe toxicity, and ingestions of 15 mg/kg in children may prove fatal. inchem.org
Interactive Table 1: Comparative Overdose Toxicity of this compound vs. Other TCAs (Based on Selected Studies)
| Comparison Group | Outcome Measure | Odds Ratio (95% CI) - Unadjusted | Odds Ratio (95% CI) - Adjusted | Reference |
| Other TCAs | Seizures | 6.7 (2.2-20.7) | 7.1 (2.2-23.2) | researchgate.netnih.gov |
| Other TCAs | Arrhythmias | 4.6 (1.0-21.1) | 3.4 (0.7-16.3) | researchgate.netnih.gov |
| Other TCAs | Seizures | 3.4 (1.2–9.9) | Not specified | nih.gov |
Interactive Table 2: Fatal Toxicity Index (Deaths per Million Prescriptions) for Selected Antidepressants
| Antidepressant (Study Period 1975-1984) | Fatal Toxicity Index | Comparison Group | Significance | Reference |
| This compound | Higher than mean | All antidepressants | p < 0.001 | nih.govbmj.com |
| Amitriptyline | Significantly higher | Older TCAs | - | nih.govbmj.com |
| Desipramine | Significantly higher | Older TCAs | - | nih.govbmj.com |
| Dibenzepin | Significantly higher | Older TCAs | - | nih.govbmj.com |
| Clomipramine | Lower | Older TCAs | - | nih.govbmj.com |
| Imipramine | Lower | Older TCAs | - | nih.govbmj.com |
| Iprindole | Lower | Older TCAs | - | nih.govbmj.com |
| Protriptyline | Lower | Older TCAs | - | nih.govbmj.com |
| Trimipramine | Lower | Older TCAs | - | nih.govbmj.com |
| Maprotiline | Similar to older TCAs | Newer drugs | - | nih.govbmj.com |
| Mianserin | Lower | Newer drugs | Significant | nih.govbmj.com |
| Nomifensine | Lower | Newer drugs | Significant | nih.govbmj.com |
| Trazodone | Lower | Newer drugs | Significant | nih.govbmj.com |
| Viloxazine | Lower | Newer drugs | Significant | nih.govbmj.com |
Interactive Table 3: Fatal Toxicity Index (Deaths per Million Prescriptions) for this compound, Nortriptyline, and Venlafaxine
| Antidepressant | Fatal Toxicity Index (Deaths per Million Prescriptions) | Reference |
| This compound | 53.3 (CI 50.5–56.1) | nih.gov |
| Nortriptyline | 5.5 (CI 2.2–11.4) | nih.gov |
| Venlafaxine | 13.2 (CI 9.2–18.5) | nih.gov |
Withdrawal Syndrome Studies
Like other antidepressants, this compound has been associated with the potential for withdrawal symptoms upon discontinuation or rapid dose reduction. medicines.org.auicb.nhs.uk While not considered addictive in the sense of compulsive use or drug-seeking behavior, withdrawal syndromes can occur with many long-term medications, including antidepressants. tg.org.au
A controlled trial investigated the possibility that this compound might attenuate benzodiazepine (B76468) withdrawal symptoms in non-depressed psychiatric out-patients. cambridge.orgresearchgate.netnih.gov In this double-blind trial, patients undergoing benzodiazepine reduction were randomized to receive either this compound or placebo. cambridge.orgresearchgate.netnih.gov Although fewer patients completed the study than expected, there was some evidence that withdrawal symptoms were less marked in the group allocated to this compound, and those who completed the study reported greater satisfaction with this compound compared to placebo. cambridge.orgresearchgate.netnih.gov However, this effect appeared independent of any antidepressant effect, as depression scores were lower in the placebo group early in the withdrawal phase. cambridge.orgresearchgate.netnih.gov The study concluded that this compound (and potentially other TCAs) might have some value in reducing benzodiazepine withdrawal symptoms but does not necessarily aid drug withdrawal itself. cambridge.orgresearchgate.netnih.gov
General tricyclic antidepressant withdrawal symptoms can include nausea, headache, abdominal pain, diarrhea, lethargy, anxiety, insomnia, and vivid dreams. tg.org.au Sudden cessation of this compound is generally not recommended unless serious side effects occur, and a gradual tapering of the dose over several weeks can help prevent unpleasant discontinuation symptoms. icb.nhs.uk Discontinuation symptoms associated with dosulepin (this compound) can include insomnia, irritability, headache, nausea, giddiness, panic-anxiety, extreme motor restlessness, and excessive perspiration. drugbank.com Some individuals may require a more gradual tapering schedule if withdrawal symptoms emerge. icb.nhs.uk
Advanced Research Methodologies and Future Directions
Neuroimaging Studies (e.g., CEEG, Brain Mapping)
While the molecular and clinical pharmacology of dothiepin (B26397) has been the subject of numerous investigations, dedicated neuroimaging studies employing techniques such as Computer-assisted Electroencephalography (CEEG) or functional brain mapping to visualize its direct effects on the central nervous system are not extensively represented in the scientific literature. Much of the understanding of its central action is inferred from its well-documented pharmacodynamic properties, including its influence on neurotransmitter systems. nih.gov Future research utilizing modern neuroimaging could provide valuable insights into the specific neural circuits modulated by this compound and how these changes correlate with its therapeutic and adverse effects.
Molecular and Cellular Pharmacology Research
The pharmacological profile of this compound has been extensively characterized through a variety of molecular and cellular assays, revealing a complex mechanism of action typical of tricyclic antidepressants (TCAs).
Radioligand binding assays are fundamental in determining a drug's affinity for various receptors. nih.govnih.gov These experiments measure the binding of a radioactively labeled compound to its target, allowing for the calculation of binding affinity (Ki) and the concentration required to inhibit 50% of binding (IC50). nih.gov Studies have demonstrated that this compound and its metabolites interact with multiple receptor types.
This compound itself binds with notable affinity to several key receptors. It is an antagonist at histamine (B1213489) H1, alpha-1 adrenergic, serotonin (B10506) 5-HT2, and muscarinic acetylcholine (B1216132) receptors. drugbank.comwikipedia.org This multi-receptor activity is responsible for both its therapeutic effects and some of its side-effect profile. drugbank.com For instance, its antagonism of histamine H1 receptors contributes to its sedative properties, while its action on muscarinic acetylcholine receptors is linked to anticholinergic side effects. drugbank.compatsnap.com The primary metabolites of this compound, such as northiaden (B26509), this compound sulphoxide, and northiaden sulphoxide, generally exhibit less affinity for these receptors compared to the parent compound. drugbank.comwikipedia.org One study found that the sulfoxide (B87167) metabolites have significantly reduced activity and are unlikely to contribute meaningfully to the drug's therapeutic effects or side effects. wikipedia.org
Research using radiolabeled ligands such as [3H]imipramine, [3H]spiperone, and [3H]serotonin has helped quantify these interactions in rat cortical and hippocampal preparations. nih.gov The results highlight the potent activity of this compound and its primary active metabolite, northiaden, compared to the sulfoxide metabolites. nih.gov
Table 1: Receptor Binding Affinity (Ki) and Inhibition (IC50) of this compound and its Metabolites
This table displays the binding affinity (Ki) and 50% inhibitory concentrations (IC50) for this compound and its metabolites at various neuronal receptors, as determined by radioligand binding assays. Lower values indicate stronger binding or inhibition. Data is compiled from studies on rat brain tissue. wikipedia.orgnih.gov
| Compound | Receptor/Binding Site | Value Type | Value (nM) | Source Tissue |
|---|---|---|---|---|
| This compound | Serotonin Transporter (SERT) | Ki | 14 | - |
| This compound | Norepinephrine (B1679862) Transporter (NET) | Ki | 19 | - |
| This compound | Histamine H1 | Ki | 1.1 | - |
| This compound | Adrenergic α1 | Ki | 26 | - |
| This compound | Muscarinic M1-M5 | Ki | 32 | - |
| This compound | Serotonin 5-HT2A | Ki | 26 | - |
| This compound | [3H]imipramine | IC50 | 2800 | Rat Cortical Homogenates |
| Northiaden | [3H]imipramine | IC50 | 5000 | Rat Cortical Homogenates |
| This compound Sulphoxide | [3H]imipramine | IC50 | 32000 | Rat Cortical Homogenates |
| Northiaden Sulphoxide | [3H]imipramine | IC50 | 40000 | Rat Cortical Homogenates |
| This compound | [3H]spiperone (Serotonergic) | IC50 | 4200 | Rat Frontal Cortex |
| Northiaden | [3H]spiperone (Serotonergic) | IC50 | 5000 | Rat Frontal Cortex |
| This compound Sulphoxide | [3H]spiperone (Serotonergic) | IC50 | 160000 | Rat Frontal Cortex |
| Northiaden Sulphoxide | [3H]spiperone (Serotonergic) | IC50 | 160000 | Rat Frontal Cortex |
| This compound | [3H]serotonin | IC50 | 2500 | Rat Hippocampus |
| Northiaden | [3H]serotonin | IC50 | 40000 | Rat Hippocampus |
| This compound Sulphoxide | [3H]serotonin | IC50 | 250000 | Rat Hippocampus |
A primary mechanism for most antidepressants is the inhibition of neurotransmitter reuptake from the synaptic cleft. patsnap.comdrugbank.com Assays measuring this inhibition are critical for characterizing a drug's efficacy. These assays often use synaptosomes or cultured cells that express specific transporters and measure the uptake of a radiolabeled neurotransmitter. ljmu.ac.uknih.gov
This compound is a potent monoamine reuptake inhibitor with approximately equal potency for the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.compatsnap.comnih.gov This action increases the concentration of these neurotransmitters in the synapse, which is believed to be central to its antidepressant effect. nih.govpatsnap.com It has a lesser effect on dopamine (B1211576) (DA) reuptake. patsnap.com
Table 2: Neurotransmitter Reuptake Inhibition Profile of this compound and Northiaden
This table summarizes the inhibitory activity of this compound and its active metabolite, Northiaden, on the reuptake of key neurotransmitters. The data highlights the balanced serotonin-norepinephrine activity of the parent drug and the norepinephrine-selective nature of the metabolite. drugbank.comnih.gov
| Compound | Target Transporter | Relative Potency/Selectivity |
|---|---|---|
| This compound | Serotonin (5-HT) and Norepinephrine (NA) | Equipotent inhibitory activity for 5-HT and NA reuptake. nih.gov |
| Northiaden | Norepinephrine (NA) | More potent inhibitor of NA uptake than the parent drug. drugbank.com |
| Northiaden | Norepinephrine (NA) vs. Serotonin (5-HT) | Shows slight selectivity for NA reuptake inhibition over 5-HT. nih.gov |
In Vitro and In Vivo Models for Efficacy and Toxicity Assessment
The evaluation of this compound's efficacy and toxicity relies on a combination of in vitro (laboratory-based) and in vivo (whole organism) models.
In vitro studies have been crucial for elucidating the molecular mechanisms of this compound. These include experiments using preparations of rat cortical homogenates to study receptor binding affinities and human platelets to investigate serotonin uptake inhibition. nih.gov Other in vitro models involve the use of isolated tissues, such as guinea pig ileum, to assess anticholinergic activity. nih.gov Such models allow for a controlled examination of the drug's direct pharmacological actions at a cellular and subcellular level. nih.gov
In vivo research, primarily in animal models, provides a more integrated understanding of a drug's effects. For this compound, animal models have been used to demonstrate its antidepressant-like activity through tests such as the antagonism of reserpine- or tetrabenazine-induced effects. nih.gov These models help confirm that the mechanisms observed in vitro, like neurotransmitter reuptake inhibition, translate into a functional effect in a living system. nih.gov Toxicity studies in animals are also a standard part of preclinical assessment. Human in vivo studies, in the form of clinical trials, are the definitive step in assessing efficacy and the side-effect profile in patients. For example, a study in patients with rheumatoid arthritis and depression was used to assess this compound's analgesic and antidepressant effects in a specific patient population. oup.com
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs, forming the foundation of personalized or precision medicine. recipe-cpsa.comnih.govhumanjournals.com This field aims to optimize drug therapy by tailoring drug selection and dosage to a patient's genetic profile, thereby enhancing efficacy and minimizing adverse reactions. recipe-cpsa.commdpi.com
For many tricyclic antidepressants, including this compound, a key area of pharmacogenomic research is the cytochrome P450 (CYP) family of liver enzymes, which are responsible for drug metabolism. nih.gov The gene for the CYP2D6 enzyme is highly polymorphic, meaning there are many genetic variants (alleles) that can result in different levels of enzyme activity. nih.govpharmgkb.org Individuals can be classified into different metabolizer phenotypes based on their specific combination of these alleles: pharmgkb.org
Poor Metabolizers (PMs): Have little to no CYP2D6 function, leading to reduced metabolism of drugs like this compound. This can cause the drug to accumulate in the body, increasing the risk of toxicity at standard doses. medicinesinformation.co.nzyoutube.com
Intermediate Metabolizers (IMs): Have decreased enzyme function.
Normal (Extensive) Metabolizers (NMs): Have fully functional CYP2D6 activity.
Ultrarapid Metabolizers (UMs): Have increased enzyme activity, often due to carrying multiple copies of the CYP2D6 gene. They metabolize drugs very quickly, which can lead to lower-than-expected plasma concentrations and potential treatment failure at standard doses. youtube.comnih.gov
This compound is believed to be metabolized predominantly by CYP2D6. medicinesinformation.co.nz Therefore, an individual's CYP2D6 genotype can significantly impact the drug's pharmacokinetics. medicinesinformation.co.nz Studies on the related TCA, doxepin (B10761459), clearly demonstrate this principle, showing that at the same dose, internal drug exposure can differ more than tenfold between CYP2D6 genotype groups. nih.gov This highlights the potential of pharmacogenomic testing to guide this compound therapy. By identifying a patient's metabolizer status before treatment, clinicians could potentially adjust the starting dose to improve the likelihood of a positive response and reduce the risk of adverse events, moving towards a more personalized approach to treatment. recipe-cpsa.comnih.gov
Epidemiological Studies on Usage Patterns and Adverse Events
Epidemiological studies provide critical real-world data on how a drug is used and its safety in large populations outside the controlled environment of clinical trials.
A significant review of 116 clinical studies conducted between 1963 and 1990, encompassing 13,834 patients, found that 15% of patients were withdrawn prematurely from this compound treatment for any reason. nih.gov Drug-related adverse events were the specified reason for withdrawal in 4% of patients, and the review concluded that the incidence of serious adverse events at therapeutic doses was very low. nih.gov Another long-term retrospective study of 237 patients found that 9.7% had to be withdrawn because of side effects, with dry mouth and drowsiness being the most common. nih.gov This study also noted that while most patients were off therapy within 9 months, a subset of about 20% required long-term treatment for over two years. nih.gov
More recently, an e-cohort study in Wales investigated prescribing patterns for 4,121 patients after a National Prescribing Indicator was introduced to monitor this compound usage due to toxicity concerns. nih.govsouthwales.ac.uk Following the intervention, 47% of patients continued on this compound, 36% were switched to a different antidepressant, and 17% discontinued (B1498344) antidepressant therapy altogether. nih.gov The study provided reassurance that for the adverse events monitored, the risk was not significantly different between those who continued and those who discontinued this compound. nih.govcardiff.ac.uk A 2021 study involving 90 patients who completed the trial identified dry mouth, insomnia, headache, blurred vision, and drowsiness as the most frequently reported side effects. ijmedicine.com
Table 3: Summary of Findings from Epidemiological and Clinical Studies on this compound
This table presents key findings from various studies regarding this compound usage patterns and adverse event reporting in patient populations.
| Study Description | Number of Patients | Key Findings on Usage and Adverse Events |
|---|---|---|
| Review of 116 clinical studies (1963-1990) nih.gov | 13,834 | 15% of patients withdrew prematurely for any reason; 4% withdrew due to drug-related events. The incidence of serious adverse events was reported as very low. |
| Retrospective long-term study nih.gov | 237 | 9.7% of patients withdrew due to side effects (e.g., dry mouth, drowsiness). 19.6% of patients required long-term therapy (>2 years). |
| Welsh e-cohort study (post-prescribing indicator) nih.govsouthwales.ac.uk | 4,121 | Usage Pattern: 47% continued this compound, 36% switched to another antidepressant, 17% discontinued. The incidence of selected adverse events was low across all groups. |
| Multicentric study in India researchgate.net | Not specified | Side effects were reported in 12% of patients. |
| 8-week study on Major Depressive Disorder ijmedicine.com | 90 (completed) | Most common side effects reported were dry mouth, insomnia, headache, blurred vision, and drowsiness. |
Q & A
Q. Q1. What validated analytical methods are available for quantifying Dothiepin in pharmaceutical formulations and biological samples?
Methodological Answer: Two primary approaches are documented:
- Spectrophotometry : Formation of a binary complex with eosin at pH 3.7 (acetate buffer), quantified at 540 nm. Validation parameters include linearity (1–10 µg/mL), LOD (0.18 µg/mL), and LOQ (0.54 µg/mL) .
- Spectrofluorimetry : Quenching of eosin fluorescence (excitation: 304 nm; emission: 543 nm) with linearity over 0.3–8 µg/mL. This method is more sensitive (LOD: 0.11 µg/mL) and suitable for low-concentration samples .
Both methods are validated per ICH guidelines and applicable to tablets/capsules. Researchers should cross-validate results with HPLC or GC-MS for confirmation .
Q. Q2. How does this compound’s pharmacological profile compare to other tricyclic antidepressants (TCAs) in terms of receptor affinity and neurotransmitter uptake inhibition?
Methodological Answer:
- In vitro studies : this compound exhibits potent inhibition of noradrenaline (NA) and serotonin (5-HT) reuptake, similar to imipramine but distinct from amitriptyline (greater H1 and muscarinic receptor affinity). Use radioligand binding assays to compare receptor affinities (e.g., α1-adrenergic, H1, muscarinic) .
- Metabolite contributions : Northiaden (a metabolite) selectively inhibits NA reuptake, while sulfoxide metabolites are pharmacologically inactive. Researchers should analyze metabolite profiles using LC-MS/MS in pharmacokinetic studies .
- Experimental design : Include comparator drugs (e.g., imipramine, amitriptyline) in receptor affinity assays and behavioral models (e.g., tetrabenazine-induced ptosis in mice) to assess therapeutic specificity .
Advanced Research Questions
Q. Q3. How do contradictory findings in post-mortem this compound blood concentrations impact forensic toxicology interpretations?
Methodological Answer:
- Key contradiction : Post-mortem blood concentrations vary widely across sampling sites (e.g., femoral vs. cardiac blood), complicating overdose determinations. For example, a 1991-92 study found site-dependent variability in this compound levels .
- Resolution strategy :
- Standardize sampling protocols (e.g., femoral blood preferred for forensic accuracy).
- Conduct comparative studies using LC-MS/MS to quantify site-specific concentration gradients.
- Correlate pharmacokinetic data with autopsy findings (e.g., tissue distribution) to model post-mortem redistribution .
- Statistical tools : Use multivariate regression to adjust for variables like post-mortem interval and body mass .
Q. Q4. What experimental approaches resolve the cognitive impairment paradox associated with this compound compared to newer antidepressants?
Methodological Answer:
- Contradiction : this compound impairs psychomotor performance (e.g., critical flicker fusion thresholds) in healthy volunteers, whereas citalopram shows no such effects .
- Methodology :
- Psychometric testing : Use double-blind, crossover trials with standardized batteries (e.g., digit symbol substitution, reaction time tasks).
- Dose-response analysis : Compare acute vs. sub-chronic dosing (e.g., 75 mg this compound vs. 10–40 mg citalopram over 8 days) to isolate temporal effects .
- Neuroimaging : Employ fMRI to assess real-time CNS activity changes during cognitive tasks.
- Statistical analysis : Apply ANOVA with post-hoc corrections to differentiate drug-specific vs. class-wide effects .
Q. Q5. How can researchers address the limited data on this compound’s long-term tolerability in diverse demographic populations?
Methodological Answer:
- Gap identification : Existing studies (e.g., Donovan et al., 1994) focus on short-term tolerability in homogeneous cohorts .
- Study design :
- Cohort diversification : Stratify participants by age, comorbidities (e.g., cardiovascular disease), and polypharmacy status.
- Longitudinal tracking : Use electronic health records (EHRs) to monitor adverse events (e.g., sedation, anticholinergic effects) over ≥12 months.
- Biomarker integration : Measure plasma histamine H1 receptor occupancy to predict side-effect profiles .
- Ethical considerations : Ensure informed consent and IRB approval for vulnerable populations (e.g., elderly) .
Q. Q6. What mechanisms underlie this compound’s analgesic effects in idiopathic pain syndromes, and how can they be experimentally validated?
Methodological Answer:
- Hypothesis : this compound’s NA reuptake inhibition and H1 antagonism may modulate central pain pathways .
- Validation strategies :
- Animal models : Use chronic constriction injury (CCI) in rats to assess mechanical allodynia pre/post-dothiepin administration.
- Receptor knockout studies : Compare wild-type vs. H1 receptor knockout mice to isolate mechanisms.
- Clinical trials : Conduct randomized, placebo-controlled trials in fibromyalgia patients with pain scores and cytokine levels as endpoints .
- Data analysis : Apply mixed-effects models to adjust for placebo responses and comorbidities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
